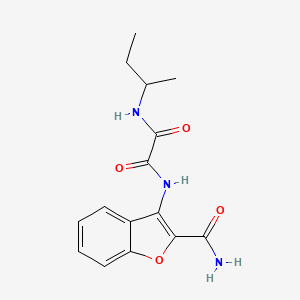
N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, also known as BCOA-1, is a novel oxalamide compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for further research.
Mecanismo De Acción
The mechanism of action of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has been shown to have other biochemical and physiological effects. Studies have suggested that N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide may have anti-inflammatory and antioxidant properties, which could make it a valuable tool for studying various diseases and conditions that involve inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is its high purity and yield, which makes it a reliable compound for research purposes. However, like any compound, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has its limitations. One limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy against different types of cancer. Additionally, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide may have off-target effects, which could complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide. One area of interest is in the development of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide derivatives that may have improved anti-cancer activity and reduced off-target effects. Another area of research is in the study of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide's effects on cancer stem cells, which could provide valuable insights into the mechanisms of cancer progression and recurrence. Additionally, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide could be studied for its potential applications in other areas of research, such as inflammation and oxidative stress.
Métodos De Síntesis
The synthesis of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide involves several steps, starting with the reaction of 2-hydroxybenzofuran with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with sec-butylamine to produce the final product, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide. The synthesis of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has been optimized to yield high purity and yield, making it a reliable compound for research purposes.
Aplicaciones Científicas De Investigación
N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has also been shown to inhibit the growth of cancer stem cells, which are thought to play a critical role in cancer progression and recurrence.
Propiedades
IUPAC Name |
N'-butan-2-yl-N-(2-carbamoyl-1-benzofuran-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-8(2)17-14(20)15(21)18-11-9-6-4-5-7-10(9)22-12(11)13(16)19/h4-8H,3H2,1-2H3,(H2,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEREWBWIMLIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)
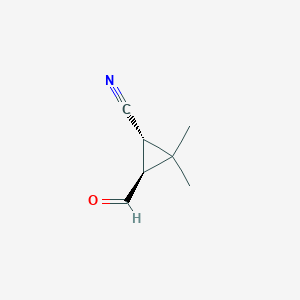
![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)
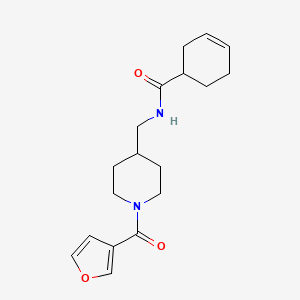
![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)

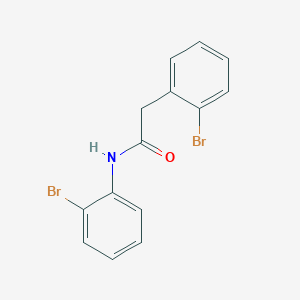
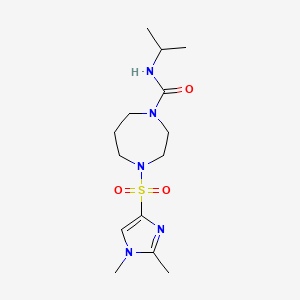
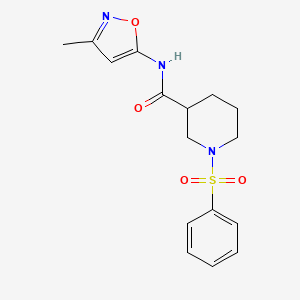
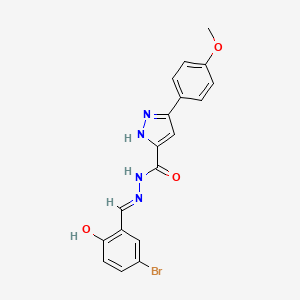
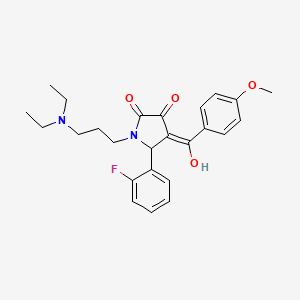
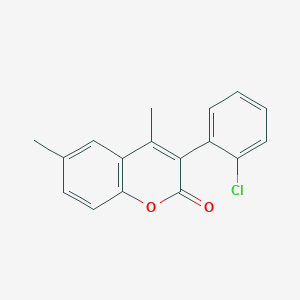
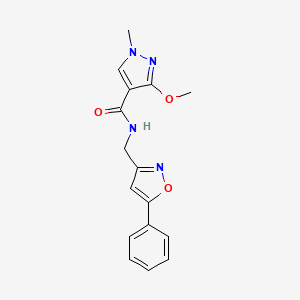
![N-cyclohexyl-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2949420.png)